molecular formula C8H7BrNNaO3S B13170619 Sodium 3-bromo-4-acetamidobenzene-1-sulfinate

Sodium 3-bromo-4-acetamidobenzene-1-sulfinate

Katalognummer: B13170619
Molekulargewicht: 300.11 g/mol
InChI-Schlüssel: BLLFZPKOYAPWER-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of Sodium 3-bromo-4-acetamidobenzene-1-sulfinate involves several steps. One common synthetic route includes the bromination of 4-acetamidobenzenesulfinic acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions typically involve controlled temperatures and the use of solvents such as acetic acid to facilitate the bromination process. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Analyse Chemischer Reaktionen

Sodium 3-bromo-4-acetamidobenzene-1-sulfinate undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, sodium hydroxide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Sodium 3-bromo-4-acetamidobenzene-1-sulfinate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Sodium 3-bromo-4-acetamidobenzene-1-sulfinate involves its interaction with specific molecular targets, such as enzymes or proteins. The bromine atom and the sulfinic acid group play crucial roles in these interactions, potentially leading to the inhibition of enzyme activity or modification of protein structures . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Sodium 3-bromo-4-acetamidobenzene-1-sulfinate can be compared to other similar compounds, such as:

    Sodium 4-acetamido-3-bromobenzenesulfinate: Similar in structure but with different positional isomers.

    Sodium 3-bromo-4-aminobenzenesulfinate: Lacks the acetamido group, which can lead to different reactivity and applications.

    Sodium 3-chloro-4-acetamidobenzene-1-sulfinate:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the benzene ring, which influence its reactivity and applications.

Eigenschaften

Molekularformel

C8H7BrNNaO3S

Molekulargewicht

300.11 g/mol

IUPAC-Name

sodium;4-acetamido-3-bromobenzenesulfinate

InChI

InChI=1S/C8H8BrNO3S.Na/c1-5(11)10-8-3-2-6(14(12)13)4-7(8)9;/h2-4H,1H3,(H,10,11)(H,12,13);/q;+1/p-1

InChI-Schlüssel

BLLFZPKOYAPWER-UHFFFAOYSA-M

Kanonische SMILES

CC(=O)NC1=C(C=C(C=C1)S(=O)[O-])Br.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.